(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, stability, etc. These properties can be determined through experimental measurements and computational predictions .Scientific Research Applications
Catalytic Applications
Quinoline derivatives, including structures similar to "(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid," have been utilized in catalytic processes. The palladium-catalyzed borylation of C(sp3)-H bonds demonstrates the utility of quinoline-based ligands in directing borylation reactions, enhancing the functionalization of carboxylic acid derivatives and carbocyclic rings. This method complements existing catalytic borylation approaches, expanding the toolkit for synthesizing boron-containing compounds (Jian He et al., 2016).
Synthetic Utility in Organic Chemistry
Quinoline derivatives are key intermediates in the synthesis of pharmaceuticals and complex organic molecules. Their ability to undergo various chemical transformations is essential for constructing diverse molecular architectures. For example, the synthesis of 3-substituted octahydrobenzo[g]quinolines as intermediates for pharmaceutically active compounds showcases the versatility of quinoline derivatives in facilitating complex synthetic routes (Markus Bänziger et al., 2000).
Fluorescent Reporter Compounds
The development of fluorescent boronic acids that change their fluorescent properties upon carbohydrate binding illustrates the application of quinoline derivatives in creating sensitive sensors. These compounds, including those derived from quinoline structures, offer a unique mechanism for detecting sugars in aqueous solutions, highlighting their potential in analytical chemistry and biological research (Wen-qian Yang et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOAZMYTIAOTI-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654186 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid | |
CAS RN |
1187931-75-4 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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